REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[Cl:12].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>O1CCCC1>[Cl:12][C:4]1[CH:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[CH2:2][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
A 4 g portion of this material was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted several times with ether
|
Type
|
ADDITION
|
Details
|
The ether extracts were diluted with two volumes of hexanes
|
Type
|
CUSTOM
|
Details
|
1-(2-Chloro-4-nitrobenzyl)-1H-imidazole (4.3 g) crystallized as a white solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux with 153 ml of methanol, 52 ml of water, 8.1 g of ammonium chloride, and 6.6 g of iron powder for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
WASH
|
Details
|
solids were washed with hot methanol-tetrahydrofuran mixtures
|
Type
|
CUSTOM
|
Details
|
Solvents were removed from the combined filtrates
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted several times with hot ethyl acetate
|
Type
|
ADDITION
|
Details
|
The ethyl acetate solution was treat with magnesium sulfate and activated charcoal
|
Type
|
FILTRATION
|
Details
|
Filtering
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2C=NC=C2)C=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |